MC-Gly-Gly-Phe-Gly-OH
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Overview
Description
MC-Gly-Gly-Phe-Gly-OH is a tetrapeptide compound used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This compound is known for its ability to facilitate the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and functionality of the final product .
Chemical Reactions Analysis
Types of Reactions
MC-Gly-Gly-Phe-Gly-OH undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The phenylalanine residue can undergo oxidation, leading to the formation of quinones.
Substitution: The amino groups can participate in substitution reactions with electrophiles
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as acyl chlorides or isocyanates are used for substitution reactions
Major Products
Hydrolysis: Results in the formation of individual amino acids.
Oxidation: Leads to the formation of quinones and other oxidized derivatives.
Substitution: Produces modified peptides with new functional groups
Scientific Research Applications
MC-Gly-Gly-Phe-Gly-OH is widely used in scientific research, particularly in the following fields:
Chemistry: As a cleavable linker in the synthesis of complex molecules.
Biology: In the study of protein-protein interactions and enzyme-substrate dynamics.
Medicine: In the development of targeted cancer therapies through ADCs.
Industry: Used in the production of bioconjugates and other specialized compounds
Mechanism of Action
MC-Gly-Gly-Phe-Gly-OH functions as a cleavable linker in ADCs. Upon reaching the target site, the linker is cleaved by specific enzymes, releasing the cytotoxic drug. This targeted release minimizes off-target effects and enhances the therapeutic efficacy of the drug. The molecular targets and pathways involved include proteases such as cathepsin B, which cleave the linker at specific peptide bonds .
Comparison with Similar Compounds
MC-Gly-Gly-Phe-Gly-OH is unique due to its specific sequence and cleavable nature. Similar compounds include:
MC-Gly-Gly-Phe-Gly-PAB-OH: Another cleavable linker used in ADCs.
MC-Gly-Gly-Phe-Gly-Dxd: A variant with different functional groups for specific applications.
MC-Gly-Gly-Phe-2-((2-aminoacetamido)methoxy)acetic acid: Used for similar purposes but with different cleavage mechanisms .
This compound stands out due to its optimal balance of stability and cleavability, making it highly effective in targeted drug delivery systems.
Properties
Molecular Formula |
C25H31N5O8 |
---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H31N5O8/c31-19(9-5-2-6-12-30-22(34)10-11-23(30)35)26-14-20(32)27-15-21(33)29-18(25(38)28-16-24(36)37)13-17-7-3-1-4-8-17/h1,3-4,7-8,10-11,18H,2,5-6,9,12-16H2,(H,26,31)(H,27,32)(H,28,38)(H,29,33)(H,36,37) |
InChI Key |
DWPLKZYCOGLRPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
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